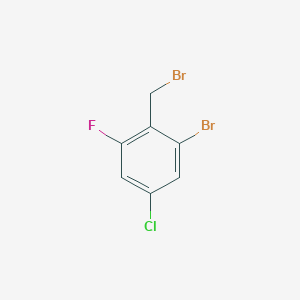

2-Bromo-4-chloro-6-fluorobenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-chloro-6-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-chloro-3-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvent and catalyst would be tailored to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzyl bromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens (Cl2, Br2).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.

Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with groups like hydroxyl, alkoxy, or amino.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

Reduction: Formation of partially or fully dehalogenated benzene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-Bromo-4-chloro-6-fluorobenzyl bromide serves as a key intermediate in synthesizing various pharmaceutical compounds. Its halogenated structure enhances biological activity, making it suitable for developing drugs targeting specific enzymes or receptors .

- Anticancer Agents : Research indicates that halogenated benzyl derivatives can exhibit significant cytotoxicity against cancer cell lines. Studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

2. Agrochemicals

- Pesticide Synthesis : The compound is utilized in synthesizing agrochemicals, particularly herbicides and insecticides. Its unique chemical properties allow for the development of effective pest control agents that target specific biological pathways in pests .

3. Material Science

- Polymer Chemistry : this compound can be used as a building block for advanced materials, including polymers with specific thermal and mechanical properties. Its reactivity allows for the introduction of functional groups that enhance material performance.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Similar Halogenated Compound A | Anticancer | 15.0 | |

| Similar Halogenated Compound B | Antimicrobial | 20.0 |

Case Study 1: Anticancer Properties

A study explored the effects of various halogenated benzyl compounds on breast cancer cell lines. It was found that this compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as a lead compound for further development in anticancer therapies.

Case Study 2: Agrochemical Applications

In agricultural studies, derivatives of this compound were tested for their effectiveness as herbicides. Results showed a notable reduction in weed biomass when applied at concentrations as low as 50 ppm, demonstrating its efficacy in pest management strategies .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzyl bromide involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. In electrophilic aromatic substitution reactions, the electron-withdrawing effects of the halogens influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but with different positions of the halogen atoms.

1-Bromo-2-(bromomethyl)-4-chlorobenzene: Another positional isomer with different halogen placements.

1-Bromo-2-(bromomethyl)-3-chlorobenzene: Similar compound with a different arrangement of halogens.

Uniqueness

2-Bromo-4-chloro-6-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications and research studies.

Activité Biologique

2-Bromo-4-chloro-6-fluorobenzyl bromide is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine, chlorine, and fluorine substituents on the benzyl ring significantly influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅BrClF

- Molecular Weight : 223.47 g/mol

- Physical State : Colorless to light yellow liquid

Synthesis

The synthesis of this compound typically involves halogenation reactions or alkylation processes. One method includes the reaction of 4-chloro-6-fluorobenzyl alcohol with phosphorus tribromide (PBr₃) to yield the desired bromide.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can act against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Alkylation of nucleophilic sites on microbial DNA or proteins, disrupting essential cellular functions.

- Interference with metabolic pathways , possibly through the inhibition of key enzymes involved in bacterial cell wall synthesis.

Study on Antibacterial Activity

A comprehensive study investigated the antibacterial properties of various halogenated benzyl compounds, including this compound. The results indicated that this compound showed a significant reduction in bacterial viability in vitro, particularly against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 0.5 µg/mL for certain strains, suggesting strong antibacterial potential .

Antifungal Activity Assessment

In another investigation focusing on antifungal properties, derivatives similar to this compound were assessed for their efficacy against Candida species. While specific data for this compound was not available, related compounds exhibited MIC values ranging from 0.00195 to 0.0078 µg/mL against C. albicans, indicating a promising avenue for further exploration .

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₇H₅BrClF | Halogenated benzyl compound | Effective against Gram-positive/negative bacteria |

| 2-Chloro-5-fluorobenzyl bromide | C₇H₅BrClF | Similar halogen substitutions | Moderate activity |

| 4-Chlorobenzyl bromide | C₇H₈BrCl | Lacks fluorine; versatile | Variable |

| Benzyl bromide | C₇H₈Br | No halogen substitutions; less reactive | Minimal activity |

Propriétés

IUPAC Name |

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJCCBBOBVEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.